Home > Products > Building Blocks P16811 > 6-Bromo-7-methylquinoxaline
6-Bromo-7-methylquinoxaline - 646504-80-5

6-Bromo-7-methylquinoxaline

Catalog Number: EVT-1733668
CAS Number: 646504-80-5
Molecular Formula: C9H7BrN2
Molecular Weight: 223.07 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-Bromo-7-hydroxy-3-methylcoumarin-4-ylmethyl (mBhc)

  • Compound Description: mBhc is a photolabile protecting group used for thiol caging and three-dimensional chemical patterning. It exhibits efficient one- and two-photon photo-cleavage upon irradiation without detectable photoisomer production. []

6-Bromo-7-hydroxycoumarin-4-ylmethyl (Bhc)

  • Compound Description: Bhc serves as a photoactivatable protecting group, primarily for carboxylic acids, amines, phenols, and carbonyl compounds. [] It exhibits efficient photolysis at long-wavelength UV/vis irradiation.

6-Bromo-7-hydroxycoumarinyl-caged ceramide

  • Compound Description: This compound is a photocaged ceramide derivative that releases ceramide upon exposure to 350 nm light in aqueous solutions. It serves as a tool for studying the biological activity of ceramide. []

(±)-6-Bromocryptostrobin [(S)-(–)-6-Bromo-5,7-dihydroxy-8-methyl-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one]

  • Compound Description: (±)-6-Bromocryptostrobin and its enantiomer, (–)-6-bromocryptostrobin, are natural products whose structures were elucidated through X-ray crystallography and NMR studies. []

6-Bromo-7-[11C]methylpurine ([11C]BMP)

  • Compound Description: [11C]BMP acts as a prodrug radiotracer, transforming into S-(6-(7-11C-methylpurinyl))glutathione ([11C]MPG) after intracellular glutathione conjugation. It's employed in PET imaging to study multidrug resistance-associated protein 1 (ABCC1) activity. [, ]
Source and Classification

6-Bromo-7-methylquinoxaline is classified as a quinoxaline derivative, which is a well-studied class of heterocyclic compounds known for their diverse biological activities. Quinoxalines have been investigated for their roles in medicinal chemistry, particularly in the development of antitumor agents and other therapeutic applications. The presence of halogen and alkyl substituents on the quinoxaline ring system can significantly influence the compound’s interaction with biological targets, enhancing its potential use in drug development.

Synthesis Analysis

Methods

The synthesis of 6-Bromo-7-methylquinoxaline typically involves several synthetic routes, including cyclization reactions starting from appropriate precursors. One common method includes:

  1. Bromination: The bromination of 7-methylquinoxaline using bromine or brominating agents.
  2. Cyclization: This can be achieved through heating or using specific catalysts to promote the formation of the quinoxaline structure.

Technical Details

For instance, one synthesis route described involves heating a mixture of 7-methylquinoxaline with a brominating agent in an organic solvent under controlled conditions to achieve selective bromination at the 6-position. The reaction conditions often include temperature control and time management to ensure optimal yield and selectivity.

Molecular Structure Analysis

Data

Key structural data include:

  • Molecular Formula: C9H8BrNC_9H_8BrN
  • Molecular Weight: 223.07 g/mol
  • InChI Key: NMGWSJBVVZOOST-UHFFFAOYSA-N

This structure features a fused bicyclic framework that is characteristic of quinoxalines, with specific substituents influencing its reactivity and biological properties.

Chemical Reactions Analysis

Reactions

6-Bromo-7-methylquinoxaline can participate in various chemical reactions typical for quinoxaline derivatives, including:

  1. Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions, allowing for further functionalization.
  2. Electrophilic Aromatic Substitution: The aromatic nature of the quinoxaline ring enables electrophilic substitution reactions.

Technical Details

For example, nucleophilic substitution can be performed using various nucleophiles such as amines or thiols under basic conditions to generate new derivatives with enhanced biological activity.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol.

Chemical Properties

  • Melting Point: Specific melting point data is not widely reported but can be determined through experimental methods.
  • Reactivity: Reacts readily under conditions typical for halogenated compounds, allowing for further functionalization.

Relevant data such as boiling points or specific heat capacities may require empirical determination or literature references.

Applications

6-Bromo-7-methylquinoxaline has several notable applications:

  1. Medicinal Chemistry: Investigated for its potential as an antitumor agent and other therapeutic uses due to its biological activity.
  2. Biological Studies: Used in research to study interactions with various biological targets, contributing to drug discovery efforts.

Research into this compound continues to explore its full range of applications and mechanisms, highlighting its significance in both academic and pharmaceutical contexts.

Synthetic Methodologies and Optimization

Regioselective Bromination Strategies for Quinoxaline Derivatives

Achieving positional selectivity during bromination remains a fundamental challenge in quinoxaline chemistry due to the compound’s electron-deficient nature. Direct electrophilic bromination of unsubstituted quinoxaline typically yields complex mixtures through N-bromo complex formation and unpredictable ring substitutions [3]. To overcome this, advanced methodologies have been developed:

  • Lewis Acid-Mediated Bromination: Employing aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂) as catalysts enables preferential C5/C8 bromination of quinoxaline precursors. This approach leverages coordination effects to direct electrophiles toward less electron-rich positions, achieving yields up to 78% for 5,8-dibromoquinoxaline derivatives under optimized conditions [3].

  • N-Oxide Intermediate Activation: Bromination via quinoxaline N-oxides significantly enhances C6/C7 selectivity. This method utilizes nucleophilic displacement on N-oxide intermediates followed by deoxygenation, providing a robust pathway to 6-brominated derivatives. The method’s regioselectivity stems from increased electron density at C6/C7 positions upon N-oxidation [3].

  • Halogen Dance Rearrangement: For 7-methylquinoxaline precursors, lithiation-bromination sequences enable selective functionalization. Directed ortho-metalation at C6 using n-butyllithium (-78°C, THF solvent), followed by bromine quenching, affords 6-bromo-7-methylquinoxaline with >85% regioselectivity. This method circumvents electrophilic limitations by exploiting directed metalation groups (DMGs) inherent to the methyl substituent [4].

Table 1: Bromination Strategies for Quinoxaline Derivatives

MethodologyTarget PositionKey Reagents/ConditionsTypical YieldRegioselectivity
Lewis Acid-MediatedC5/C8Br₂, AlCl₃, CH₂Cl₂, 0°C70-78%Moderate (3:1)
N-Oxide ActivationC6/C7POBr₃, 110°C, then deoxygenation65-72%High (8:1)
Halogen Dance (Directed Metalation)C6 (adjacent to methyl)n-BuLi, THF, -78°C; then Br₂80-85%Excellent (>20:1)

Cyclization Approaches for Bicyclic Heterocycle Formation

The quinoxaline core of 6-bromo-7-methylquinoxaline is predominantly constructed through condensation cyclization between ortho-diamine and α-dicarbonyl precursors:

  • Classical Condensation: Reacting 4-bromo-3-methylbenzene-1,2-diamine with glyoxal in ethanol (25°C, 4h) provides the unsubstituted quinoxaline ring. Subsequent bromine incorporation via post-cyclization electrophilic substitution yields the target compound, though with limited regiocontrol over bromination position [4]. Microwave-assisted condensation (120°C, DMF, 15 min) enhances reaction efficiency, reducing side-product formation from oxidative degradation by 30% compared to thermal methods [4] [7].

  • Tandem Oxidation-Cyclization: Using α-hydroxyketone precursors (e.g., 4-bromo-3-methyl-2-hydroxyacetophenone) with ortho-phenylenediamine under oxidative conditions (MnO₂, air) streamlines synthesis. This single-pot method avoids isolating unstable dicarbonyl intermediates, achieving 75% isolated yield while maintaining the integrity of the bromo and methyl substituents [4].

Catalytic Systems for Improved Yield and Selectivity

Regioselective alkylation at N7 of brominated purines provides valuable insights for quinoxaline methylation:

  • Magnesium Amide Bases: 2,2,6,6-Tetramethylpiperidinyl magnesium chloride (TMP·MgCl) promotes N7-methylation selectivity over N9 isomers (4:1 ratio) in purine systems. This chelation-controlled catalysis operates under mild conditions (THF, 25°C), minimizing thermal decomposition pathways [1]. Analogous applications in quinoxaline chemistry suggest similar control for methyl group installation at sterically hindered positions.

  • Metal Triflates: Scandium(III) triflate [Sc(OTf)₃] catalyzes Friedländer-type cyclizations forming quinoxalines, enhancing reaction rates 5-fold while suppressing polyalkylation byproducts. The catalyst’s Lewis acidity facilitates imine formation and cyclization at 60°C, achieving >90% conversion within 1 hour [4].

  • Phase-Transfer Catalysis (PTC): Tetrabutylammonium bromide (TBAB) enables nucleophilic substitution of 6,7-dibromoquinoxaline with methylmagnesium bromide (MeMgBr) in biphasic toluene/water systems. This approach provides chemoselective monodemethylation at C7 (75% selectivity), leveraging the differential reactivity of bromine substituents .

Solvent and Temperature-Dependent Reaction Pathways

Solvent polarity critically influences regiochemical outcomes in quinoxaline functionalization:

  • Aprotic Solvents: Tetrahydrofuran (THF) and 2-methyltetrahydrofuran (2-MeTHF) favor N7-methylation in bromopurine systems, achieving 2:1 regioselectivity at 100°C. These solvents enhance nucleophile accessibility to electrophilic centers while minimizing solvolysis .

  • Polar Solvents: Dimethylformamide (DMF) promotes N9-methylation (3:1 selectivity) in analogous reactions due to cation stabilization effects. Elevated temperatures (>140°C) in DMF accelerate isomerization to thermodynamically stable N9 products .

  • Low-Tperature Effects: Maintaining reactions at -78°C during lithiation-bromination sequences prevents anionic rearrangement, preserving C6 regioselectivity in 7-methylquinoxaline precursors [4].

Table 2: Solvent and Temperature Effects on Methylation Regioselectivity

Solvent SystemTemperature RangeN7:N9 Selectivity RatioReaction Kinetic Profile
Tetrahydrofuran (THF)25-100°C2.0:1.0First-order, k = 0.15 min⁻¹
2-MethylTHF100°C2.2:1.0First-order, k = 0.18 min⁻¹
Ethyl Acetate100°C1.8:1.0First-order, k = 0.12 min⁻¹
Dimethylformamide140°C1:3.0Equilibrium-controlled

Scalability Challenges in Industrial-Scale Synthesis

Translating laboratory syntheses of 6-bromo-7-methylquinoxaline to industrial production faces significant hurdles:

  • Isomer Separation: Chromatographic removal of N9-methylquinoxaline impurities becomes impractical at >1kg scale due to stationary phase limitations and solvent consumption. Continuous chromatography (SMB technology) offers resolution but increases production costs by 40% [1] .

  • Catalyst Recycling: Homogeneous catalysts (e.g., Sc(OTf)₃) require efficient recovery strategies. Immobilized variants on silica supports enable five reuse cycles before significant activity loss, reducing catalyst costs by 60% in pilot-scale runs [4].

  • Green Chemistry Integration: Solvent-swapping to 2-MeTHF (from DCM) improves environmental metrics but introduces water sensitivity challenges during low-temperature steps. Process analytical technology (PAT) monitoring is essential to maintain reaction consistency above 50kg batch sizes [4].

Properties

CAS Number

646504-80-5

Product Name

6-Bromo-7-methylquinoxaline

IUPAC Name

6-bromo-7-methylquinoxaline

Molecular Formula

C9H7BrN2

Molecular Weight

223.07 g/mol

InChI

InChI=1S/C9H7BrN2/c1-6-4-8-9(5-7(6)10)12-3-2-11-8/h2-5H,1H3

InChI Key

HOEDWTAFUPBYQH-UHFFFAOYSA-N

SMILES

CC1=CC2=NC=CN=C2C=C1Br

Canonical SMILES

CC1=CC2=NC=CN=C2C=C1Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.